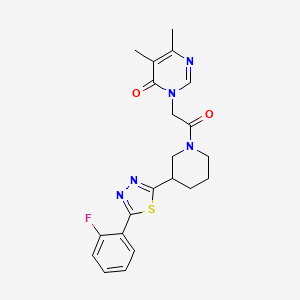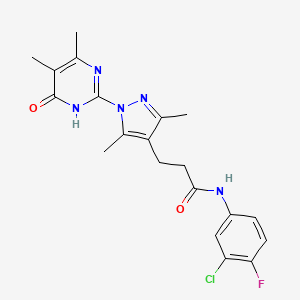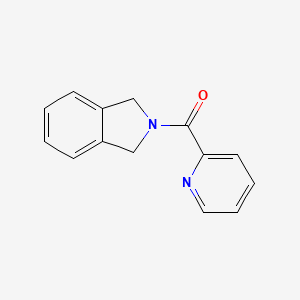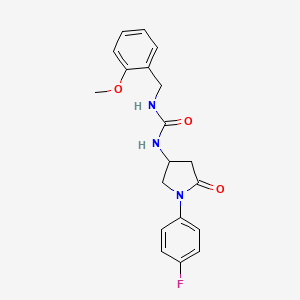
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancers. This compound has been shown to have a high level of selectivity for specific kinases, making it a promising candidate for targeted cancer therapies.
Applications De Recherche Scientifique
Orexin Receptor Mechanisms and Binge Eating
Research on compounds structurally related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has shown promising results in modulating feeding behaviors and stress responses. For instance, studies have evaluated the effects of selective orexin receptor antagonists in a binge eating model in female rats, suggesting a role for orexin-1 receptor mechanisms in compulsive food consumption. These findings indicate potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Labeling for Analytical Applications
The synthesis and application of deuterium-labeled analogs of related compounds, such as AR-A014418, have been reported for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. This approach supports pharmacokinetic studies by providing accurate measurement tools for drug absorption and distribution studies (Liang et al., 2020).
Prostate-Specific Membrane Antigen (PSMA) Imaging
Compounds structurally similar to the queried chemical have been synthesized and evaluated for their potential as imaging agents targeting PSMA, which is upregulated in prostate cancer and other solid tumors. These agents, like [18F]DCFPyL, have demonstrated significant promise in delineating cancerous tissues, offering a novel approach for cancer diagnosis and treatment monitoring (Chen et al., 2011).
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
Further research into related compounds has explored their utility as antagonists of the human gonadotropin-releasing hormone receptor, showcasing potential for therapeutic applications in conditions regulated by GnRH signaling. These studies highlight the synthesis and characterization of potent GnRH antagonists with favorable pharmacokinetic profiles, indicating their efficacy in preclinical models (Tucci et al., 2005).
Carbohydrate Chemistry Applications
The development of new protecting groups for hydroxyl groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, demonstrates the utility of structurally related compounds in synthetic chemistry, particularly in carbohydrate chemistry. These advancements facilitate the synthesis of complex molecules by offering more stable and selective protection strategies (Spjut et al., 2010).
Propriétés
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-5-3-2-4-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWFKHSTZLTJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-acetyl-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)
![(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2443466.png)
![2-[(Chloromethoxy)methyl]oxolane](/img/structure/B2443468.png)

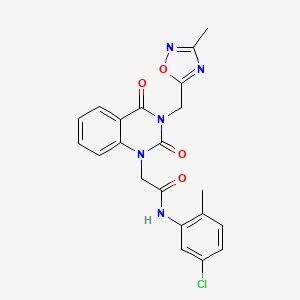

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2443477.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2443479.png)
